Cas no 2172474-33-6 (3-(2-{(benzyloxy)carbonylamino}ethyl)-1-methoxycyclobutane-1-carboxylic acid)

3-(2-{(benzyloxy)carbonylamino}ethyl)-1-methoxycyclobutane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 3-(2-{(benzyloxy)carbonylamino}ethyl)-1-methoxycyclobutane-1-carboxylic acid
- EN300-1653488
- 3-(2-{[(benzyloxy)carbonyl]amino}ethyl)-1-methoxycyclobutane-1-carboxylic acid
- 2172474-33-6
-
- インチ: 1S/C16H21NO5/c1-21-16(14(18)19)9-13(10-16)7-8-17-15(20)22-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,17,20)(H,18,19)
- InChIKey: WNSYJNMGZRPPEM-UHFFFAOYSA-N
- ほほえんだ: O(C)C1(C(=O)O)CC(CCNC(=O)OCC2C=CC=CC=2)C1
計算された属性
- せいみつぶんしりょう: 307.14197277g/mol
- どういたいしつりょう: 307.14197277g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 8
- 複雑さ: 386
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 84.9Ų
3-(2-{(benzyloxy)carbonylamino}ethyl)-1-methoxycyclobutane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1653488-0.1g |
3-(2-{[(benzyloxy)carbonyl]amino}ethyl)-1-methoxycyclobutane-1-carboxylic acid |
2172474-33-6 | 0.1g |
$1307.0 | 2023-06-04 | ||
Enamine | EN300-1653488-2.5g |
3-(2-{[(benzyloxy)carbonyl]amino}ethyl)-1-methoxycyclobutane-1-carboxylic acid |
2172474-33-6 | 2.5g |
$2912.0 | 2023-06-04 | ||
Enamine | EN300-1653488-500mg |
3-(2-{[(benzyloxy)carbonyl]amino}ethyl)-1-methoxycyclobutane-1-carboxylic acid |
2172474-33-6 | 500mg |
$1426.0 | 2023-09-21 | ||
Enamine | EN300-1653488-100mg |
3-(2-{[(benzyloxy)carbonyl]amino}ethyl)-1-methoxycyclobutane-1-carboxylic acid |
2172474-33-6 | 100mg |
$1307.0 | 2023-09-21 | ||
Enamine | EN300-1653488-50mg |
3-(2-{[(benzyloxy)carbonyl]amino}ethyl)-1-methoxycyclobutane-1-carboxylic acid |
2172474-33-6 | 50mg |
$1247.0 | 2023-09-21 | ||
Enamine | EN300-1653488-2500mg |
3-(2-{[(benzyloxy)carbonyl]amino}ethyl)-1-methoxycyclobutane-1-carboxylic acid |
2172474-33-6 | 2500mg |
$2912.0 | 2023-09-21 | ||
Enamine | EN300-1653488-0.05g |
3-(2-{[(benzyloxy)carbonyl]amino}ethyl)-1-methoxycyclobutane-1-carboxylic acid |
2172474-33-6 | 0.05g |
$1247.0 | 2023-06-04 | ||
Enamine | EN300-1653488-0.25g |
3-(2-{[(benzyloxy)carbonyl]amino}ethyl)-1-methoxycyclobutane-1-carboxylic acid |
2172474-33-6 | 0.25g |
$1366.0 | 2023-06-04 | ||
Enamine | EN300-1653488-5.0g |
3-(2-{[(benzyloxy)carbonyl]amino}ethyl)-1-methoxycyclobutane-1-carboxylic acid |
2172474-33-6 | 5g |
$4309.0 | 2023-06-04 | ||
Enamine | EN300-1653488-5000mg |
3-(2-{[(benzyloxy)carbonyl]amino}ethyl)-1-methoxycyclobutane-1-carboxylic acid |
2172474-33-6 | 5000mg |
$4309.0 | 2023-09-21 |
3-(2-{(benzyloxy)carbonylamino}ethyl)-1-methoxycyclobutane-1-carboxylic acid 関連文献
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Pawan Kumar,Rubina G. Parmar,Christopher R. Brown,Jennifer L. S. Willoughby,Donald J. Foster,I. Ramesh Babu,Sally Schofield,Vasant Jadhav,Klaus Charisse,Jayaprakash K. Nair,Kallanthottathil G. Rajeev,Martin A. Maier,Martin Egli,Muthiah Manoharan Chem. Commun., 2019,55, 5139-5142
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
3-(2-{(benzyloxy)carbonylamino}ethyl)-1-methoxycyclobutane-1-carboxylic acidに関する追加情報
3-(2-{(Benzyloxy)Carbonylamino}Ethyl)-1-Methoxycyclobutane-1-Carboxylic Acid: A Comprehensive Overview
3-(2-{(Benzyloxy)Carbonylamino}Ethyl)-1-Methoxycyclobutane-1-Carboxylic Acid, also known by its CAS number 2172474-33-6, is a complex organic compound with significant potential in various fields, particularly in pharmaceutical research and material science. This compound has garnered attention due to its unique structural features and promising bioactivity profiles.
The molecular structure of this compound is characterized by a cyclobutane ring, which is a four-membered cyclic alkane. The ring is substituted with a methoxy group at the 1-position and a carboxylic acid group at the same position, creating a methoxycarbonyl group. Additionally, the compound features a side chain at the 3-position of the cyclobutane ring, which includes an ethyl group substituted with a benzyloxycarbonylamino (Cbz) group. This substitution pattern contributes to the compound's versatility and reactivity.
Recent studies have highlighted the importance of cyclobutane-containing compounds in drug discovery. The unique geometry of the cyclobutane ring introduces strain, which can enhance binding affinity to target proteins. This property makes 3-(2-{(Benzyloxy)Carbonylamino}Ethyl)-1-Methoxycyclobutane-1-Carboxylic Acid an attractive candidate for exploring novel therapeutic agents. For instance, researchers have investigated its potential as an inhibitor of specific enzymes involved in disease pathways, such as kinases or proteases.
The benzyloxycarbonyl (Cbz) group attached to the ethyl side chain serves as a protecting group for the amino functionality during synthesis. This feature is particularly useful in peptide chemistry and solid-phase synthesis, where orthogonal protection strategies are essential for constructing complex molecules. The presence of this group also facilitates further functionalization, enabling researchers to explore derivatives with enhanced bioavailability or selectivity.
In terms of synthesis, 3-(2-{(Benzyloxy)Carbonylamino}Ethyl)-1-Methoxycyclobutane-1-Carboxylic Acid can be prepared through various routes, including ring-closing metathesis or iterative coupling reactions. These methods leverage the modular nature of organic synthesis to assemble the molecule from simpler precursors. Recent advancements in catalytic asymmetric synthesis have also opened new avenues for producing enantiomerically pure derivatives, which are crucial for studying stereochemical effects in biological systems.
The methoxy group on the cyclobutane ring introduces electron-donating effects, which can influence the electronic properties of the molecule and its interactions with biological targets. This feature has been exploited in designing ligands for metalloenzymes or metal-binding proteins, where precise control over electronic and steric properties is essential.
In addition to its direct applications in drug discovery, this compound serves as a valuable building block for constructing more complex architectures. For example, it can be used as a precursor for synthesizing macrocyclic compounds or polymeric materials with tailored properties. Its compatibility with various functional groups makes it a versatile starting material for exploring new chemical space.
Recent research has also focused on understanding the photophysical properties of this compound. The conjugated system formed by the benzyloxycarbonyl group and the cyclobutane ring exhibits interesting absorption and emission characteristics, which could be harnessed in optoelectronic devices or sensors. These findings underscore the compound's potential beyond traditional pharmaceutical applications.
In conclusion, 3-(2-{(Benzyloxy)Carbonylamino}Ethyl)-1-Methoxycyclobutane-1-Carboxylic Acid represents a multifaceted molecule with diverse applications across chemistry and biology. Its unique structure, combined with recent advances in synthetic methodologies and bioactivity studies, positions it as a key player in future research endeavors.
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